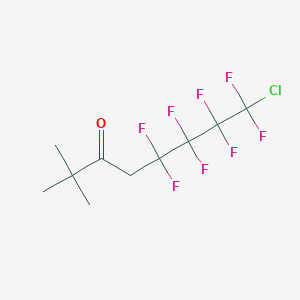
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- is a specialized organic compound characterized by its unique structure and properties. This compound is part of the ketone family, with a molecular formula of C10H11ClF8O . It is known for its high stability and resistance to various chemical reactions due to the presence of multiple fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- typically involves the introduction of fluorine atoms into the octanone structure. This can be achieved through various fluorination techniques, such as direct fluorination or the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of fluorine .
化学反応の分析
Types of Reactions
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated ketones.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
作用機序
The mechanism of action of 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- involves its interaction with molecular targets through its ketone group and fluorinated structure. The presence of multiple fluorine atoms enhances its stability and reactivity, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
3-Octanone: A simpler ketone without the fluorine and chlorine substitutions.
2-Octanone: Another isomer of octanone with the ketone group at a different position.
4-Octanone: Similar to 3-Octanone but with the ketone group at the fourth carbon.
Uniqueness
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- is unique due to its extensive fluorination and the presence of a chlorine atom. These substitutions significantly alter its chemical properties, making it more stable and reactive compared to its non-fluorinated counterparts. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
119091-29-1 |
|---|---|
分子式 |
C10H11ClF8O |
分子量 |
334.63 g/mol |
IUPAC名 |
8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyloctan-3-one |
InChI |
InChI=1S/C10H11ClF8O/c1-6(2,3)5(20)4-7(12,13)8(14,15)9(16,17)10(11,18)19/h4H2,1-3H3 |
InChIキー |
XZGFDJNVURIZFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


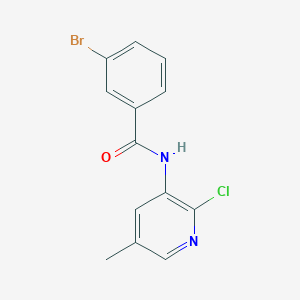

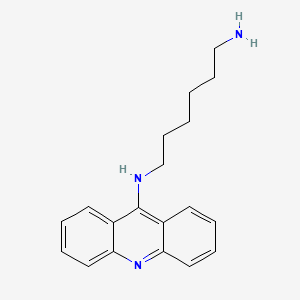
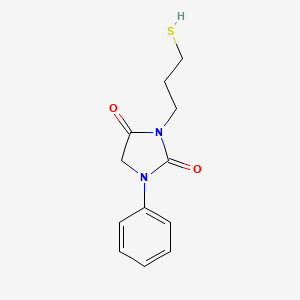
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
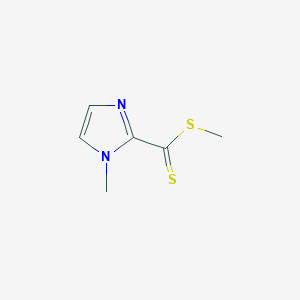
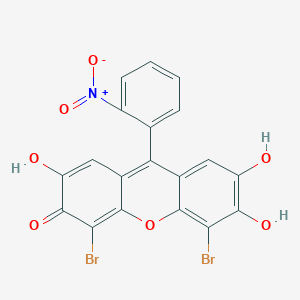
![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
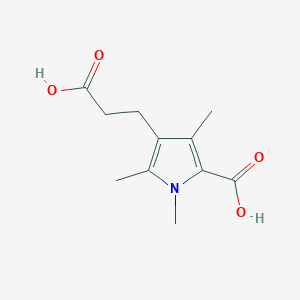
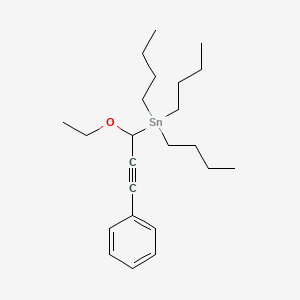
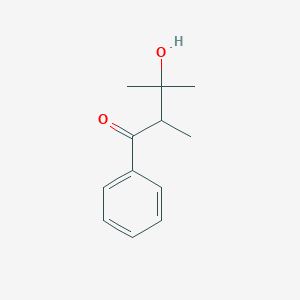
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
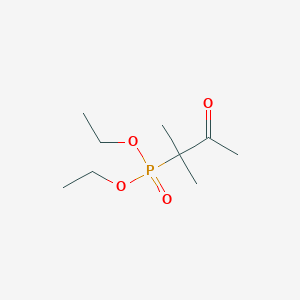
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
